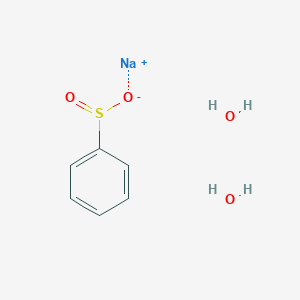

SodiuM Benzenesulfinate Dihydrate

描述

Contextualization within Organosulfur Chemistry

Organosulfur chemistry is a broad field dedicated to the study of organic compounds containing sulfur. wikipedia.org These compounds are ubiquitous in nature and play crucial roles in biological systems and industrial processes. britannica.comjmchemsci.com The chemistry of organosulfur compounds is diverse due to the various oxidation states of sulfur, leading to a wide range of functional groups, including thiols, sulfides, disulfides, sulfoxides, sulfones, and sulfinates. jmchemsci.com

Sodium benzenesulfinate (B1229208) belongs to the class of sulfinates, which are salts of sulfinic acids (RSO(OH)). wikipedia.org Sulfinates are valuable reagents in organic synthesis, acting as precursors for the formation of various other sulfur-containing functional groups. rsc.org They can function as nucleophiles, electrophiles, and radical precursors under different reaction conditions, highlighting their versatility. rsc.org

Historical Perspectives on Sulfinate Chemistry and Derivatives

The term "sulfinate" was first recorded in the Journal of the Chemical Society in 1877. oed.com The development of sulfinate chemistry has been pivotal in the advancement of organic synthesis. A common method for preparing sodium benzenesulfinate involves the reduction of benzenesulfonyl chloride. rsc.orgchemicalbook.com One established procedure utilizes sodium sulfite (B76179) and sodium bicarbonate in water. rsc.org Another method employs hydrazine (B178648) hydrate (B1144303) and sodium carbonate. chemicalbook.com

Historically, the application of sulfinates in synthesis has been extensive. For instance, they have been used in the synthesis of sulfones through reactions with organic halides and in the formation of aryl sulfones via copper-catalyzed cross-coupling reactions with boronic acids. sigmaaldrich.com More recent advancements have showcased their role in the synthesis of complex molecules like 4-benzenesulfonyl isoxazoles through copper(II)-catalyzed domino reactions. chemicalbook.com The study of sulfinyl radicals, which can be generated from sulfinates, has been a significant area of research, although their synthetic application was elusive for many years. researchgate.net

Significance of Dihydrate Form in Research and Applications

Sodium benzenesulfinate is often utilized in its dihydrate form (C₆H₅NaO₂S·2H₂O). tcichemicals.comtcichemicals.com The presence of water molecules in the crystal lattice can influence the compound's physical properties, such as its stability and solubility. The dihydrate form is a stable, solid material that is convenient to handle and store under standard laboratory conditions. tcichemicals.comsigmaaldrich.com

The water of hydration can be removed by drying, with a typical drying loss of 16.0 to 20.0%. tcichemicals.com The specific form of the reagent, whether anhydrous or hydrated, can be a critical factor in certain chemical reactions, potentially affecting reaction kinetics and product yields. While many synthetic procedures may not explicitly detail the impact of the hydrate form, its consistent use in commercially available reagents suggests its suitability for a wide range of applications without the need for prior dehydration.

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

sodium;benzenesulfinate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S.Na.2H2O/c7-9(8)6-4-2-1-3-5-6;;;/h1-5H,(H,7,8);;2*1H2/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXJYAIKMQJHIB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)[O-].O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180600 | |

| Record name | Benzenesulfinic acid, sodium salt, dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25932-11-0 | |

| Record name | Benzenesulfinic acid, sodium salt, dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025932110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfinic acid, sodium salt, dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfinic acid sodium salt dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Strategies for Sodium Benzenesulfinate Dihydrate

Conventional Synthetic Routes for Sodium Arylsulfinates

Historically, the preparation of sodium arylsulfinates, including sodium benzenesulfinate (B1229208), has relied on the reduction of sulfonyl chlorides. These methods are widely used due to the ready availability of the starting materials. researchgate.net

A prevalent and long-standing method for synthesizing sodium benzenesulfinate involves the reduction of benzenesulfonyl chloride using sodium sulfite (B76179) (Na₂SO₃). nih.govrsc.org The reaction is typically carried out in an aqueous solution, often in the presence of a base like sodium bicarbonate, at elevated temperatures ranging from 70–80 °C. nih.govrsc.org The sodium sulfite acts as the reducing agent, converting the sulfonyl chloride to the corresponding sulfinate salt. Recrystallization from a solvent such as ethanol (B145695) is a common purification step to obtain the pure sodium benzenesulfinate. nih.govrsc.org A general procedure involves adding sodium sulfite and sodium bicarbonate to a solution of benzenesulfonyl chloride in water and heating the mixture for several hours. chemicalbook.com

Another established method for the preparation of sodium arylsulfinates is the reduction of the corresponding sulfonyl chloride using zinc dust in the presence of sodium carbonate in water. nih.govrsc.org This straightforward approach provides sodium p-toluenesulfinate hydrate (B1144303) and can be applied to the synthesis of other sodium arylsulfinates. nih.govrsc.org The use of zinc as a reducing agent for sulfonyl chlorides is a well-documented practice in organic synthesis. google.comchez-alice.fr

Advanced and Emerging Synthesis Techniques

In recent years, significant advancements have been made in developing more sophisticated and sustainable methods for the synthesis of sodium sulfinates. These techniques often offer advantages in terms of reaction conditions, substrate scope, and environmental impact.

A notable modern approach involves the use of sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), in a Friedel-Crafts-type reaction. rsc.orgresearchgate.net This method provides a safer and more convenient alternative to using gaseous sulfur dioxide. researchgate.net In one protocol, arenes react with DABSO in the presence of a Lewis acid like aluminum chloride (AlCl₃) to produce sodium arenesulfinates in good to excellent yields. rsc.org This reaction proceeds via an electrophilic aromatic substitution pathway. rsc.org Another variation involves the in-situ generation of aryl magnesium or aryl lithium reagents from aryl bromides, which are then trapped with DABSO, followed by treatment with aqueous sodium carbonate to yield the sodium arylsulfinates. rsc.orgresearchgate.net This protocol has proven to be particularly effective for electron-poor aryl bromides. researchgate.net

Electrochemical methods represent a burgeoning field in the synthesis of sulfinates and their derivatives. rsc.org These techniques utilize electric current to drive redox reactions, often avoiding the need for chemical oxidants or reductants and thus offering a more environmentally benign pathway. acs.orgresearchgate.net The electrochemical generation of sulfonyl radicals from sodium sulfinates has been a focus of research, leading to the synthesis of various sulfur-containing compounds like sulfonamides and sulfones. acs.orgresearchgate.netacs.org While direct electrochemical synthesis of sodium benzenesulfinate is a developing area, the principles of electrosynthesis are being actively explored to create more sustainable and efficient routes to sulfinate salts and their subsequent products. rsc.orgresearchgate.net

The principles of green chemistry are increasingly influencing the development of synthetic routes for sodium benzenesulfinate dihydrate. The goal is to create processes that are more environmentally friendly by reducing waste, avoiding hazardous reagents, and improving energy efficiency.

The use of water as a solvent in many of the conventional syntheses is an inherently green aspect. nih.govrsc.org Furthermore, electrochemical methods align well with green chemistry principles by replacing stoichiometric chemical reagents with electricity. acs.orgresearchgate.net The development of catalyst-free and solvent-free reaction conditions are also key areas of research. For instance, air-triggered, catalyst-free decarboxylative oxysulfonylation of arylpropiolic acids with sodium sulfinates has been reported. semanticscholar.org The search for reusable catalysts and the use of benign solvents are ongoing efforts to make the synthesis of sodium benzenesulfinate and other sulfinates more sustainable. researchgate.net

Mechanistic Investigations of Reactions Involving Sodium Benzenesulfinate Dihydrate

Nucleophilic Reactivity of the Sulfinate Anion

The sulfinate anion (RSO₂⁻) is a versatile nucleophile, capable of attacking electrophilic centers. This reactivity is a cornerstone of its utility in organic synthesis. The presence of the lone pair on the sulfur atom allows it to participate in a variety of nucleophilic reactions. Over the last decade, significant progress has been made in utilizing sodium sulfinates as nucleophilic reagents. rsc.orgrsc.org

Aromatic sulfonation is a classic electrophilic aromatic substitution reaction where a hydrogen atom on an aromatic ring is replaced by a sulfonic acid (-SO₃H) group. wikipedia.org While direct sulfonation typically involves strong acids, the sulfinate anion can participate in related transformations. For instance, mechanistic studies have pointed to an electrophilic aromatic substitution pathway in the Friedel-Crafts-type sulfination of arenes with DABSO (a source of SO₂), which ultimately produces sodium arenesulfinates. rsc.org In these reactions, an electrophilic sulfur-containing species is generated, which is then attacked by the electron-rich aromatic ring. The reaction of arenes with DABSO in the presence of AlCl₃ proceeds smoothly, particularly with electron-donating and halide-substituted arenes, to yield sodium arenesulfinates. rsc.org

Nucleophilic aromatic substitution (SNAr) reactions represent another facet of the sulfinate anion's reactivity. In these reactions, the sulfinate anion acts as a nucleophile, displacing a leaving group on an aromatic ring that is activated by electron-withdrawing groups. nih.gov A transition metal-free method has been reported where the sulfinate anion serves as a nucleophile in a persulfate-initiated SNAr-type process. nih.gov This highlights the ability of the sulfinate anion to engage in nucleophilic substitution on aromatic systems under specific conditions.

Radical Pathways in Sodium Benzenesulfinate (B1229208) Dihydrate Chemistry

Sodium benzenesulfinate is a prominent precursor for the generation of sulfonyl radicals (RSO₂•). researchgate.netresearchgate.net This mode of reactivity has been extensively explored in a variety of synthetic transformations, including the formation of sulfones, sulfonamides, and other sulfur-containing compounds. rsc.orgresearchgate.net The generation of sulfonyl radicals can be achieved through various methods, such as photoredox catalysis and electrochemical oxidation. nih.govresearchgate.net

The generation of sulfonyl radicals from sodium benzenesulfinate is often achieved through single-electron transfer (SET) processes. nih.gov For example, under visible light irradiation, electron donor-acceptor (EDA) complexes can form between sodium sulfinates and certain pyridinium (B92312) salts. nih.gov Photoexcitation of this complex facilitates an intermolecular SET from the sulfinate to the pyridinium salt, yielding a sulfonyl radical. nih.gov

Once generated, the sulfonyl radical is a versatile intermediate. It can add to π-systems like alkenes and alkynes, initiating a cascade of reactions. nih.gov For instance, in a three-component reaction involving an alkene and a pyridinium salt, the sulfonyl radical adds to the double bond to form an alkyl radical intermediate. This intermediate then reacts with the pyridinium salt to form the final product. nih.gov

The reactivity of sulfonyl radicals is influenced by their electronic properties. They are generally considered electrophilic in nature. nih.gov This characteristic dictates their reactivity towards different types of alkenes.

Table 1: Methods for Sulfonyl Radical Generation from Sodium Sulfinates

| Method | Conditions | Description |

| Photocatalysis | Visible light, photocatalyst (e.g., Iridium complex) | A photocatalyst absorbs light and initiates a single-electron transfer from the sulfinate to generate the sulfonyl radical. nih.govorganic-chemistry.org |

| Photocatalyst-Free | Visible light, formation of Electron Donor-Acceptor (EDA) complex | An EDA complex forms between the sulfinate and a suitable acceptor, and upon light absorption, an intermolecular electron transfer occurs. nih.gov |

| Electrochemical Oxidation | Electric current | The sulfinate anion is oxidized at the anode to form the sulfonyl radical. researchgate.net |

| Chemical Oxidation | Oxidizing agents (e.g., persulfate) | A chemical oxidant is used to induce a single-electron transfer from the sulfinate. nih.gov |

This table summarizes various methods used to generate sulfonyl radicals from sodium sulfinates, highlighting the diverse conditions under which this key intermediate can be formed.

To confirm the involvement of radical species in a reaction mechanism, radical scavenger studies are often employed. These studies introduce a compound, known as a radical scavenger, that can trap radical intermediates, thereby inhibiting the reaction. The choice of scavenger depends on the type of radical suspected to be involved. researchgate.net

In the context of reactions involving sodium benzenesulfinate, radical scavengers are used to provide evidence for the presence of sulfonyl radicals. For example, in photocatalytic reactions, the addition of a known radical scavenger would be expected to quench the reaction if a radical pathway is operative. Common radical scavengers include 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO), benzoquinone (BQ), and isopropyl alcohol (IPA). researchgate.netresearcher.life BQ is often used to scavenge superoxide (B77818) radicals, while IPA is a common scavenger for hydroxyl radicals. researchgate.net

The results of these scavenging experiments, often in conjunction with other mechanistic probes, help to elucidate the detailed reaction pathway. For instance, if a reaction is inhibited by a scavenger known to trap sulfonyl radicals, it provides strong support for a mechanism involving this intermediate.

Role as a Reducing Agent

Beyond its nucleophilic and radical-precursor roles, sodium benzenesulfinate can also function as a reducing agent under certain conditions. rsc.org This reactivity is particularly evident in its reactions with specific classes of compounds, such as nitroarenes.

In one reported protocol, sodium sulfinates were found to act as the reducing agent in the reductive-sulfonylation of nitroarenes to produce sulfonamides. rsc.org This transformation proceeded without the need for an external reducing additive, suggesting the dual role of the sulfinate salt. Similarly, in the presence of sodium bisulfite, sodium sulfinate can participate in the reductive-sulfonylation of nitroarenes in water. rsc.org

The ability of sodium benzenesulfinate to act as a reducing agent adds another layer to its chemical versatility, allowing it to participate in redox-neutral coupling reactions where it is both the reductant and the source of the sulfonyl group.

Mechanistic Insights from Computational Chemistry and Spectroscopic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating the mechanisms of reactions involving sodium benzenesulfinate. nih.govresearchgate.netresearchgate.net DFT calculations can provide detailed information about reaction pathways, transition state structures, and reaction energetics. nih.gov For example, DFT studies have been used to elucidate the mechanism of the visible-light-driven sulfonative pyridylation of alkenes. These calculations helped to explain the formation of a photoactive EDA complex and the subsequent steps involving sulfonyl radical addition and cyclization. nih.gov

Spectroscopic techniques also play a crucial role in elucidating reaction mechanisms. Techniques such as UV-Vis spectroscopy can be used to observe the formation of intermediates, like the EDA complexes mentioned previously. nih.gov Job's plots, derived from spectroscopic data, can help determine the stoichiometry of such complexes. nih.gov Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to characterize the structure of reactants, intermediates, and products, providing experimental support for proposed mechanisms. researchgate.net

Table 2: Investigational Techniques and Their Contributions

| Technique | Type of Information Provided | Example Application |

| Density Functional Theory (DFT) | Reaction energy profiles, transition state geometries, electronic properties of intermediates. researchgate.netresearchgate.net | Elucidating the reaction pathway of the sulfonative pyridylation of alkenes. nih.gov |

| UV-Vis Spectroscopy | Detection of chromophoric intermediates, study of complex formation. researchgate.net | Observing the formation of electron donor-acceptor (EDA) complexes. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of reactants, products, and stable intermediates. researchgate.net | Characterizing the final products of reactions involving sodium benzenesulfinate. |

| Radical Scavenging Experiments | Evidence for the involvement of radical intermediates. researchgate.netnih.gov | Confirming the presence of sulfonyl radicals in a reaction pathway. |

This table outlines key experimental and computational techniques used to investigate the reaction mechanisms of sodium benzenesulfinate and the type of information each provides.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Intermediates

Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a powerful tool for studying reaction mechanisms in the liquid phase. researchgate.net Its primary advantage lies in its "soft" ionization process, which allows for the gentle transfer of ions, including fragile, noncovalent complexes and short-lived reactive intermediates, from the solution phase to the gas phase for mass analysis. researchgate.netyoutube.comnih.gov This capability enables researchers to effectively "fish" for and identify key molecular species directly from a reaction mixture, providing a holistic snapshot of the chemical transformations as they occur. researchgate.net

In the context of sodium benzenesulfinate chemistry, ESI-MS has been pivotal in uncovering complex radical reaction pathways. Mechanistic studies have revealed that in certain photoredox reactions, the active species is not what it initially appears to be. ESI-MS analysis was crucial in identifying two key intermediates formed from the interaction of a diarylcarbenium salt with sodium benzenesulfinate: a stable sulfur-carbon adduct and an ion couple. researchgate.net It was this ion couple, detectable by ESI-MS, that was proven to be the photoactive species, which, upon light absorption, generates the critical sulfonyl radical. researchgate.net This finding corrected the mechanistic understanding and highlighted a more intricate pathway involving a proton-coupled electron transfer (PCET) to close the catalytic cycle. researchgate.net

The ability of modern ESI-MS techniques, sometimes coupled with in-situ methods like floating electrolytic cells (FE-ESI), to discover and identify fleeting intermediates underscores its indispensable role in confirming proposed mechanisms and uncovering hidden pathways that would otherwise remain elusive. nih.gov

Table 1: Intermediates in a Sodium Benzenesulfinate Reaction Identified by ESI-MS

| Intermediate Species | Role in Mechanism | Significance of Detection |

| S-C Adduct | Stable intermediate | Confirmed the initial interaction between the catalyst system and sodium benzenesulfinate. researchgate.net |

| Ion Couple | Photoactive species | Identified as the true light-absorbing species that generates the sulfonyl radical, revising the previously assumed mechanism. researchgate.net |

Density Functional Theory (DFT) Calculations for Energy Profiles

Complementing experimental techniques like ESI-MS, Density Functional Theory (DFT) provides a powerful computational framework for exploring reaction mechanisms from a theoretical perspective. chemrxiv.org DFT is a quantum mechanical method that calculates the electronic structure of molecules, particularly their electron density, to determine the energies of various states along a reaction coordinate. mdpi.com By computing the energies of reactants, transition states, intermediates, and products, DFT allows chemists to construct detailed reaction energy profiles. researchgate.netmdpi.com

These energy profiles are invaluable for several reasons:

Mechanism Validation: The calculated lowest-energy pathway should correspond to the experimentally observed reaction products.

Transition State Analysis: DFT can elucidate the geometry and electronic properties of transition states, offering a glimpse into the critical point of bond-making and bond-breaking. mdpi.com

Reactivity and Selectivity Prediction: By comparing the activation energies for different potential pathways, DFT can predict the feasibility of a reaction and explain observed regioselectivity or stereoselectivity. researchgate.netbohrium.com

In studies involving sodium benzenesulfinate, DFT calculations have been used to support experimentally derived mechanisms. For instance, computational analysis of radical reactions helps to rationalize the formation and subsequent reactions of sulfonyl radicals. researchgate.net The calculations can model the energy barriers for radical addition versus other potential pathways, confirming the plausibility of the proposed mechanism. Such studies often employ specific functionals and basis sets (e.g., B3LYP or M06-2X) and may incorporate solvent models (e.g., SMD) to more accurately reflect the reaction conditions. researchgate.netmdpi.com

Table 2: Application of DFT in Analyzing Sodium Benzenesulfinate Reactions

| Computational Task | Information Gained | Mechanistic Insight |

| Energy Profile Calculation | Energies of reactants, intermediates, transition states, and products. researchgate.net | Determines the thermodynamic and kinetic favorability of a proposed reaction pathway. bohrium.com |

| Transition State Search | Geometry and energy of the highest point on the reaction coordinate. | Provides a model of the bond-forming/breaking process and the primary factors influencing reaction rate. |

| Orbital Analysis | Visualization of frontier molecular orbitals (HOMO/LUMO). | Identifies the sites of nucleophilic and electrophilic attack, explaining reactivity patterns. mdpi.com |

Stereochemical Outcomes and Control in Reactions

The stereochemical outcome of a reaction—the specific three-dimensional arrangement of the atoms in the product—is intrinsically linked to the reaction mechanism. ochemtutor.com Reactions are termed stereospecific if different stereoisomers of the reactant lead to different stereoisomers of the product, and stereoselective if one stereoisomer is formed preferentially over others. Control over stereochemistry is a central goal in organic synthesis.

In reactions involving sodium benzenesulfinate and its derivatives, significant levels of stereocontrol have been achieved. The stereochemical course is often determined during the key bond-forming step, and the geometry of the corresponding transition state dictates which product stereoisomer is favored.

A notable example is the synthesis of vinyl sulfones from the ring-opening of epoxides with sodium sulfinates. In one study, the reaction of p-sodium toluenesulfinate with 2-alkyl epoxides was found to produce internal (E)-vinyl sulfones with complete selectivity. rsc.org This high degree of stereoselectivity suggests a well-defined transition state, likely involving a backside attack mechanism on the epoxide ring, similar to an S_N2 reaction, which dictates the resulting double bond geometry. ochemtutor.com

The ability to predict and control these outcomes often relies on a detailed understanding of the transition states, which can be modeled using DFT calculations. researchgate.net By comparing the activation energies of transition states leading to different stereoisomers (e.g., syn- vs. anti-addition products), researchers can predict the major product. researchgate.net Factors such as steric hindrance, electronic effects, and non-covalent interactions within the transition state assembly all play a role in determining the final stereochemical result.

Table 3: Stereoselectivity in a Reaction Involving a Sodium Sulfinate

| Reactants | Product Type | Stereochemical Outcome | Mechanistic Implication |

| 2-Alkyl Epoxide + p-Sodium Toluenesulfinate | Internal Vinyl Sulfone | Complete (E)-selectivity | The reaction proceeds via a highly ordered, stereoselective transition state. rsc.org |

Advanced Applications of Sodium Benzenesulfinate Dihydrate in Organic Transformations

Formation of Carbon-Sulfur Bonds (C–S Bonds)organic-chemistry.org

The creation of C–S bonds is fundamental in organic synthesis, and sodium benzenesulfinate (B1229208) dihydrate is a key player in this area. nih.govrsc.orgorganic-chemistry.org

Sulfones are a class of organosulfur compounds with significant applications. organic-chemistry.org Sodium benzenesulfinate dihydrate is instrumental in their synthesis through various methods. nih.govrsc.org

The reaction of organozinc reagents with the sulfur dioxide surrogate DABSO produces zinc sulfinate salts, which can then be alkylated in situ with alkyl halides to form sulfones. nih.gov This method is compatible with a wide array of functional groups relevant to medicinal chemistry, such as nitriles and secondary carbamates. nih.gov

Table 1: Synthesis of Sulfones from Organozinc Reagents, DABSO, and Alkyl Halides nih.gov

| Organozinc Reagent | Alkyl Halide | Product |

| Phenylzinc chloride | Benzyl (B1604629) bromide | Benzyl phenyl sulfone |

| 4-Cyanophenylzinc chloride | Iodomethane | Methyl 4-cyanophenyl sulfone |

| 2-Thienylzinc chloride | Allyl bromide | Allyl 2-thienyl sulfone |

This table is a representative example based on the described transformation and does not represent actual experimental data from the source.

Copper-catalyzed cross-coupling reactions provide a pathway to synthesize various sulfone derivatives. nih.govscilit.com For instance, the reaction of sulfondiimines with boronic acids, catalyzed by copper, proceeds at room temperature to yield N,N'-disubstituted sulfondiimines. nih.govscilit.com This method is effective for producing N-(hetero)aryl sulfondiimines and even N-alkenylated sulfondiimines. nih.gov

A simple copper-catalyzed reaction of nitroarenes with aryl boronic acids, using phenyl silane (B1218182) as a reductant, can also form diarylamines, which are structurally related to diaryl sulfones. nih.gov This reaction tolerates a broad range of functional groups on both the nitroarene and the aryl boronic acid. nih.gov

Table 2: Copper-Catalyzed Cross-Coupling Reactions nih.govnih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| Sulfondiimine | Boronic Acid | Copper catalyst | N,N'-Disubstituted Sulfondiimine |

| Nitroarene | Aryl Boronic Acid | Copper catalyst, Phenyl silane | Diarylamine |

This table is a representative example based on the described transformations and does not represent actual experimental data from the sources.

An efficient, catalyst-free method for synthesizing vinyl sulfones involves the reaction of commercially available sodium sulfinate salts with vicinal dibromides. organic-chemistry.org This reaction produces various phenyl and methyl vinyl sulfones in good yields. organic-chemistry.org A photochemical approach, assisted by halogen-bonding, allows for the synthesis of vinyl sulfones from vinyl bromides and sodium sulfinates under metal-free, photocatalyst-free, base-free, and oxidant-free conditions. organic-chemistry.orgcore.ac.uk

Table 3: Synthesis of Vinyl Sulfones from Vicinal Dibromides organic-chemistry.org

| Sodium Sulfinate Salt | Vicinal Dibromide | Product |

| Sodium benzenesulfinate | 1,2-Dibromoethane | Phenyl vinyl sulfone |

| Sodium methanesulfinate (B1228633) | 1,2-Dibromopropane | Methyl vinyl sulfone |

| Sodium p-toluenesulfinate | 1,2-Dibromobutane | p-Tolyl vinyl sulfone |

This table is a representative example based on the described transformation and does not represent actual experimental data from the source.

The synthesis of allylic sulfones can be achieved through the palladium(0)-catalyzed telomerization of dienes with sodium benzenesulfinate. This reaction offers a route to these valuable compounds, which are widely used in various pharmaceutical applications. rsc.org

β-Keto sulfones are valuable intermediates in organic synthesis and can be prepared from sodium sulfinates. lppcollegerisod.ac.inmdpi.com One method involves a one-pot synthesis from styrenes, N-bromosuccinimide (NBS), and aromatic sodium sulfinate salts under sonication. lppcollegerisod.ac.in This transition-metal-free reaction uses NBS as both a bromine source and an oxidant in water. lppcollegerisod.ac.in Another approach is the BF3·OEt2-promoted reaction of alkynes and sodium sulfinates, which offers good functional group compatibility and mild conditions. mdpi.com Additionally, β-keto sulfones can be synthesized directly from ketones at room temperature through the nucleophilic addition of a base-generated enolate to sulfonyl iodide. rsc.org

Table 4: Synthesis of β-Keto Sulfones lppcollegerisod.ac.inmdpi.com

| Starting Material(s) | Reagents | Product |

| Styrene, Sodium p-toluenesulfinate | NBS, Water, Sonication | 1-Phenyl-2-tosylethan-1-one |

| Phenylacetylene, Sodium benzenesulfinate | BF3·OEt2 | 1-Phenyl-2-(phenylsulfonyl)ethan-1-one |

| Acetophenone, Sodium p-toluenesulfinate | Base, Sulfonyl iodide | 2-(p-Tolylsulfonyl)acetophenone |

This table is a representative example based on the described transformations and does not represent actual experimental data from the sources.

Synthesis of Sulfones

Sulfonyl Radical-Triggered Ring-Closing Sulfonylation

The generation of sulfonyl radicals from sodium sulfinates is a powerful strategy for initiating cascade reactions. One such significant application is in ring-closing sulfonylation, where the sulfonyl radical triggers the cyclization of unsaturated systems like 1,6-enynes. researchgate.net This method allows for the construction of complex cyclic sulfonated compounds. For instance, an Ag-catalyzed radical cascade ring-closing sulfonylation of 1,6-enynes with sodium sulfinates has been developed. researchgate.net This process highlights the utility of sodium sulfinates as effective sulfonyl radical precursors for synthesizing valuable organosulfur compounds. nih.gov

Synthesis of Thioethers

Sodium benzenesulfinate serves as an excellent, odorless sulfur source for the synthesis of thioethers (also known as sulfides), which are crucial structural motifs in many pharmaceuticals and natural products. rsc.orgpolyu.edu.hk Various methodologies have been developed to construct C-S bonds using this reagent, overcoming the reliance on foul-smelling and hazardous thiols. polyu.edu.hkresearchgate.net

A novel and efficient method for creating thioethers involves the direct functionalization of a C-H bond using sodium benzenesulfinate as the sulfur source. rsc.orgresearchgate.net An ammonium (B1175870) iodide-induced sulfenylation allows for the regioselective synthesis of thioether derivatives from substrates like flavones, indoles, and arylimidazo[1,2-a]pyridines in good yields. rsc.orgresearchgate.net This approach avoids the use of elemental iodine, offering a more environmentally friendly pathway to thioethers. rsc.org

Table 1: Ammonium Iodide-Induced Sulfenylation of Various Substrates with Sodium Benzenesulfinate

| Substrate | Product | Yield (%) |

| Flavone | 3-Phenylthioflavone | 85 |

| Indole (B1671886) | 3-Phenylthioindole | 92 |

| 2-Phenylimidazo[1,2-a]pyridine | 3-Phenylthio-2-phenylimidazo[1,2-a]pyridine | 78 |

Data compiled from studies on direct C-H functionalization. rsc.org

The reaction of sodium benzenesulfinate with disulfides in the presence of bromine provides a route to thiosulfonates, which are distinct from thioethers. nih.gov However, related chemistry can be adapted for thioether synthesis. For the direct synthesis of thiosulfonates, various alkyl and aryl disulfides react with sodium benzenesulfinate and bromine to yield the corresponding thiosulfonates in high yields. Primary disulfides have been found to be generally more reactive than secondary ones in this transformation. nih.gov

Copper catalysis enables the efficient synthesis of thioethers from sodium sulfinates. A notable method involves the copper-catalyzed thiolation of hydrazones with sodium sulfinates, which proceeds via a radical pathway to afford a diverse range of benzylic thioethers. researchgate.net This reaction is typically carried out in the presence of a copper salt like CuBr₂ and a base such as DBU in a solvent like DMF. researchgate.net Furthermore, copper salts like CuO and Cu(OAc)₂ have been effectively used in conjunction with palladium catalysts to construct diaryl thioethers from sodium arylsulfinates and iodoarenes. polyu.edu.hk

Table 2: Copper-Catalyzed Synthesis of Benzylic Thioethers

| Hydrazone Substrate | Sodium Sulfinate | Product | Yield (%) |

| Benzaldehyde N-phenylhydrazone | Sodium benzenesulfinate | Benzyl phenyl sulfide (B99878) | 85 |

| 4-Chlorobenzaldehyde N-phenylhydrazone | Sodium p-toluenesulfinate | 4-Chlorobenzyl p-tolyl sulfide | 82 |

| Naphthalen-2-carbaldehyde N-phenylhydrazone | Sodium benzenesulfinate | Naphthalen-2-ylmethyl phenyl sulfide | 76 |

Data based on copper-catalyzed thiolation of hydrazones. researchgate.net

A scalable and effective method for the synthesis of diaryl thioethers involves the palladium-catalyzed cross-coupling reaction of sodium arylsulfinates with iodoarenes. polyu.edu.hk This transformation is significantly promoted by the addition of 1,4-diazabicyclo[2.2.2]octane (DABCO). Catalytic systems often employ a combination of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a copper co-catalyst like CuO. polyu.edu.hk This dual catalytic system has proven viable for a range of iodoarenes and aryl sulfinates, demonstrating its broad applicability. polyu.edu.hkresearchgate.net

Table 3: Palladium-Catalyzed Thioetherification of Iodoarenes

| Iodoarene | Sodium Arylsulfinate | Catalyst System | Yield (%) |

| 4-Iodotoluene | Sodium benzenesulfinate | Pd₂(dba)₃ / CuO / DABCO | 70 |

| 1-Iodo-4-nitrobenzene | Sodium benzenesulfinate | Pd₂(dba)₃ / CuO / DABCO | 65 |

| 1-Iodo-4-methoxybenzene | Sodium p-toluenesulfinate | Pd₂(dba)₃ / CuO / DABCO | 72 |

Yields are based on representative examples from palladium-catalyzed coupling reactions. polyu.edu.hk

Synthesis of Sulfides

The term "sulfides" is synonymous with "thioethers," and their synthesis represents a significant area of research in organic chemistry due to their prevalence in bioactive compounds and materials science. researchgate.netbohrium.com Sodium sulfinates have been established as powerful building blocks for forming the crucial C-S bond necessary for sulfide synthesis. nih.govresearchgate.net These reactions often proceed through the reduction of the sulfinate to a sulfenylating species. Various transition-metal-catalyzed (e.g., palladium, copper) and metal-free methods have been developed, providing a versatile toolbox for chemists to construct a wide array of symmetrical and unsymmetrical sulfides under increasingly mild and efficient conditions. polyu.edu.hkresearchgate.netresearchgate.net

Oxidative Coupling Reactions

Oxidative coupling reactions utilizing sodium benzenesulfinate provide efficient pathways to introduce the benzenesulfonyl moiety into organic molecules. These transformations are often facilitated by transition metal catalysts, which enable the formation of new bonds under oxidative conditions.

The iron-catalyzed oxidative coupling of sodium benzenesulfinate specifically with methyl ketones or dimethylacetamide to form a direct C-S bond is not extensively documented in the surveyed scientific literature. While iron catalysis is a burgeoning field for C-N and C-O bond formation, and for transformations like the α-amination of ketones using sulfonamides, the direct iron-catalyzed sulfonylation of methyl ketones with sulfinate salts appears to be a less common or well-described reaction pathway. nih.govorganic-chemistry.orgnih.govsmith.edu Research in this specific area may be ongoing or represent a novel synthetic challenge.

A significant advancement in N-S bond formation is the copper-catalyzed oxidative coupling of sodium sulfinates with amines to produce sulfonamides. chemrxiv.org This method presents a convenient and efficient alternative to traditional routes that often require sulfonyl chlorides. nih.gov The reaction can be performed using either oxygen (O₂) at atmospheric pressure or dimethyl sulfoxide (B87167) (DMSO) as the oxidant. chemrxiv.org This process demonstrates broad applicability, accommodating a wide range of both primary and secondary amines, as well as various substituted sodium sulfinates, to afford the corresponding sulfonamides in good to excellent yields. chemrxiv.orgmdpi.com Mechanistic investigations suggest that the transformation likely proceeds through a single electron transfer (SET) pathway. chemrxiv.org

The reaction's scope has been demonstrated with various substrates. For instance, coupling sodium benzenesulfinate with different amines highlights the versatility of this method.

| Amine Substrate | Oxidant | Yield (%) | Reference |

|---|---|---|---|

| Pyrrolidine | O₂ | 95 | chemrxiv.org |

| Piperidine | O₂ | 93 | chemrxiv.org |

| Morpholine | O₂ | 96 | chemrxiv.org |

| Benzylamine | DMSO | 85 | chemrxiv.org |

| n-Butylamine | DMSO | 81 | chemrxiv.org |

Formation of Nitrogen-Sulfur Bonds (N–S Bonds)

The construction of nitrogen-sulfur (N-S) bonds is of paramount importance in medicinal chemistry and materials science, as the resulting sulfonamide functional group is a key component in numerous pharmaceuticals. researchgate.netnih.gov Sodium benzenesulfinate is a key precursor for these syntheses.

Sulfonamides are a critical class of compounds, and developing efficient synthetic routes to access them is a major focus of chemical research. researchgate.netnih.gov Sodium benzenesulfinate serves as an excellent sulfonyl source in several modern synthetic strategies.

Direct N-sulfonylation refers to methods where a sulfonyl group is transferred directly to an amine. The copper-catalyzed oxidative coupling of sodium sulfinates with amines, as detailed in section 4.1.4.2, is a prime example of this approach. chemrxiv.org This transformation circumvents the need for pre-functionalized sulfonylating agents like sulfonyl chlorides, offering a more direct and often milder route to sulfonamides. nih.gov The reaction's efficiency and broad substrate scope, including both aliphatic and aromatic amines, make it a powerful tool for direct N-sulfonylation. chemrxiv.org Another related method involves the copper-catalyzed redox coupling of sodium sulfinates with nitroarenes, where the nitro group serves as a precursor to the amine functionality, effectively acting as both a nitrogen source and an internal oxidant. mdpi.com

Hypervalent iodine (HVI) reagents have emerged as powerful tools in organic synthesis, enabling unique transformations under mild and often metal-free conditions. nih.govresearchgate.net One of their notable applications is mediating the synthesis of sulfonamides from sodium sulfinate salts and amines. researchgate.net This method leverages the concept of "umpolung," or reactivity reversal. nih.govresearchgate.net

In these reactions, the hypervalent iodine(III) compound activates the sulfinate salt. For example, a sulfonyl-containing benziodoxolone can be generated in situ from the reaction of a chlorobenziodoxolone with a sulfinate salt. nih.gov This intermediate possesses an electrophilic sulfur center, reversing the typical nucleophilic character of the sulfinate. This electrophilic sulfur species is then readily attacked by a nucleophilic amine, leading to the formation of the N-S bond and yielding the desired sulfonamide. nih.gov This strategy has been successfully applied to synthesize a variety of sulfonamides, with reported yields reaching up to 52%. nih.govresearchgate.net

| Sulfinate Salt | Amine/Amine Source | Hypervalent Iodine Reagent System | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium p-toluenesulfinate | Benzylamine | Iodoxybenzoic acid (IBX) derivative | Up to 52% | nih.govresearchgate.net |

| Sodium benzenesulfinate | Various amines | Chlorobenziodoxolone, then amine addition | Moderate | nih.gov |

| Sodium sulfinates | Anilines | Iodine(III) compounds | Not specified | researchgate.net |

| Sodium sulfinates | Hydrazines | Hypervalent iodine reagents | Up to 62% (for sulfonyl hydrazides) | researchgate.net |

Synthesis of Sulfonamides

Formation of Sulfur-Sulfur Bonds (S–S Bonds)

The construction of sulfur-sulfur (S–S) bonds is of significant interest due to the prevalence of the thiosulfonate moiety in biologically active molecules and its utility as a synthetic intermediate. Sodium benzenesulfinate serves as a key building block for the creation of these linkages.

Thiosulfonates (R-SO₂S-R¹) are a class of organosulfur compounds for which sodium benzenesulfinate is a common and effective precursor. rsc.org Various synthetic strategies have been developed to generate both symmetrical and unsymmetrical thiosulfonates using this reagent.

One established method involves the sulfenylation of disulfides. For instance, the reaction of various alkyl and aryl disulfides with sodium benzenesulfinate in the presence of bromine can produce a wide range of thiosulfonates in high yields. rsc.org A similar approach utilizes iodine as a catalyst for the oxidative sulfenylation of disulfides with sulfinates, which proceeds efficiently at room temperature. rsc.org This iodine-catalyzed method is also effective for cleaving the S–S bond of cyclic disulfides to form valuable bis-thiosulfonates. rsc.org

Aerobic conditions can also facilitate the S–S coupling between thiols and sodium sulfinates. These reactions are often catalyzed by transition metals. For example, a copper(I) iodide-phenanthroline complex (CuI–Phen·H₂O) catalyzes the sulfenylation of thiols with sulfinates, yielding the desired thiosulfonates in moderate to excellent yields. rsc.org Similarly, iron(III) chloride (FeCl₃) has been shown to be an effective catalyst for the coupling of thiols with sulfinates, providing a broad range of symmetrical and unsymmetrical thiosulfonates. rsc.org

More recently, a metal-free approach involving a radical disproportionate coupling reaction of sodium sulfinates mediated by boron trifluoride diethyl etherate (BF₃·OEt₂) has been reported. rsc.orggoogle.com This method offers good functional group tolerance and can be applied to the synthesis of both symmetrical and unsymmetrical thiosulfonates under mild conditions. rsc.org Furthermore, a catalyst-free and redox-reagent-free method has been developed for the synthesis of thiosulfonates from sodium sulfinates in an aqueous phase, presenting a green and economically viable alternative. nih.gov

Table 1: Selected Methods for the Synthesis of Thiosulfonates from Sodium Benzenesulfinate

| Catalyst/Reagent | Co-reactant | Conditions | Product Type | Reference |

| Bromine (Br₂) | Disulfides | Not specified | Alkyl/Aryl Thiosulfonates | rsc.org |

| Iodine (I₂) | Disulfides | Room Temperature | Symmetrical/Unsymmetrical Thiosulfonates | rsc.org |

| CuI–Phen·H₂O | Thiols | Aerobic | Symmetrical/Unsymmetrical Thiosulfonates | rsc.org |

| FeCl₃ | Thiols | Aerobic | Symmetrical/Unsymmetrical Thiosulfonates | rsc.org |

| BF₃·OEt₂ | Sodium Sulfinate | Mild | Symmetrical/Unsymmetrical Thiosulfonates | rsc.orggoogle.com |

| None | Sodium Sulfinate | Aqueous Phase | Thiosulfonates | nih.gov |

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. Sodium benzenesulfinate has proven to be a valuable participant in such reactions. rsc.orgresearchgate.net

An example is the iron-catalyzed three-component oxidative coupling of sodium sulfinates, methyl ketones, and dimethylacetamide (DMA), which serves as both a solvent and a reactant. rsc.org This process facilitates the formation of two new carbon-carbon bonds and one carbon-sulfur bond in a one-pot sequence, leading to highly functionalized β-acyl allylic sulfones. rsc.org The reaction demonstrates broad functional group tolerance for both the sulfinate and ketone components. rsc.org

Sodium benzenesulfinate and its derivatives can also function as organocatalysts in MCRs. For instance, they have been used to catalyze the three-component synthesis of mono- and bis-4,5-dihydropyrano[3,2-c]chromene and 4,5-dihydropyrano[4,3-b]pyran derivatives. researchgate.net In this reaction, an aromatic aldehyde, malononitrile, and either 4-hydroxycoumarin (B602359) or 4-hydroxy-6-methylpyrone are condensed in the presence of a catalytic amount of a sodium benzenesulfinate derivative. researchgate.net The procedure is noted for its high yields, operational simplicity, and use of an inexpensive and stable catalyst in an environmentally friendly water/ethanol (B145695) solvent system. researchgate.net

Table 2: Examples of Multicomponent Reactions Involving Sodium Benzenesulfinate

| Reaction Type | Reactants | Catalyst | Product | Reference |

| Oxidative Coupling | Sodium Sulfinates, Methyl Ketones, Dimethylacetamide | Iron Catalyst | β-Acyl Allylic Sulfones | rsc.org |

| Condensation | Aromatic Aldehydes, Malononitrile, 4-Hydroxycoumarin / 4-Hydroxy-6-methylpyrone | Sodium Benzenesulfinates | Dihydropyrano[3,2-c]chromenes, Dihydropyrano[4,3-b]pyrans | researchgate.net |

Applications as a Traceless Linker in Solid-Phase Synthesis

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of compound libraries for drug discovery and other applications. A key element in SPOS is the linker, which tethers the substrate to the solid support. Traceless linkers are particularly advantageous as they are cleaved from the resin without leaving any residual functionality on the final product. The sulfone linker, derived from polymer-supported sodium sulfinate, has proven to be a versatile and robust traceless tether. acs.orgnih.gov

The general strategy involves the S-alkylation of a polystyrene-supported sodium sulfinate, which anchors the substrate to the resin as a sulfone. acs.orgacs.org After on-resin chemical modifications, the final product is released through an elimination reaction of the sulfone group, which acts as a good leaving group, thus leaving no trace of the linker in the cleaved molecule. acs.orgnih.gov

A traceless solid-phase synthesis of pyrazoline and isoxazoline (B3343090) libraries has been successfully developed using a polystyrene-supported sodium sulfinate linker. acs.orgacs.orgnih.gov These heterocyclic motifs are present in numerous compounds with diverse biological activities. acs.org The key steps of this synthetic sequence include:

S-Alkylation: The polymer-supported sodium sulfinate is alkylated to form the foundational sulfone linker. acs.orgacs.org

Sulfone Anion Alkylation: The sulfone is deprotonated to form an anion, which is then alkylated, for example, with an epoxide. acs.orgacs.org

Oxidation: The resulting γ-hydroxy sulfone is oxidized to the corresponding γ-keto sulfone. acs.orgacs.org

Traceless Release: The product is cleaved from the resin via a one-pot elimination-cyclization reaction. Treatment with hydrazine (B178648) or hydroxylamine (B1172632) attacks the ketone, and the subsequent cyclization is accompanied by the elimination of the polymer-bound sulfinate, releasing the pyrazoline or isoxazoline product. acs.orgacs.org

This strategy allows for diversification at multiple points in the synthesis, making it highly suitable for combinatorial library generation. acs.orgacs.org A library of 12 distinct pyrazolines and isoxazolines was synthesized using this method. acs.orgbsb-muenchen.de

The sulfone linker strategy has also been applied to the facile solid-phase synthesis of 3,4-dihydropyrimidine-2-ones (DHPMs), a class of compounds known for a wide range of pharmacological activities. nih.govtechnologynetworks.com The synthesis is based on a Biginelli-type condensation and proceeds through the following key steps:

Sulfinate Acidification: The polymer-supported sodium sulfinate is acidified to the corresponding sulfinic acid. nih.gov

On-Resin Condensation: A three-component condensation of an aldehyde, urea (B33335) (or thiourea), and the resin-bound sulfinic acid immobilizes the DHPM precursor onto the solid support. nih.gov

Traceless Release: The final product is released from the resin through a one-pot cyclization-dehydration process, which eliminates the sulfone linker. nih.gov

This method enabled the synthesis of a library containing 18 different dihydropyrimidine-2-one derivatives. nih.gov

The versatility of the traceless sulfone linker extends to the synthesis of other important heterocyclic scaffolds, including substituted imidazoles, thiazoles, and oxazoles. nih.gov A general solid-phase strategy has been developed for the preparation of these compounds. nih.gov The key synthetic steps are:

Sulfinate Acidification: Similar to the DHPM synthesis, the process begins with the acidification of the polymer-supported sodium sulfinate. nih.gov

Condensation: The resulting sulfinic acid is condensed with an aldehyde and an amine to attach the substrate to the resin. nih.gov

Traceless Release and Cyclization: The product is cleaved from the support via an elimination reaction. This cleavage is cleverly designed to occur in the presence of a thiazolium catalyst, which facilitates the in situ formation of an α-ketoamide intermediate. nih.gov This intermediate is then readily converted into the target heterocycles by treatment with appropriate reagents: amines for imidazoles, Lawesson's reagent for thiazoles, or triphenylphosphine/iodine for oxazoles. nih.gov

This efficient approach led to the creation of a library of 18 substituted heterocyclic compounds. nih.gov

Catalytic Applications and Catalyst Systems

The reactivity of this compound can be harnessed and modulated through various catalytic systems, each offering unique pathways for organic transformations.

Palladium catalysis has been instrumental in activating sodium benzenesulfinate for cross-coupling reactions. A notable application is the synthesis of diarylmethanes from sodium sulfinates and benzyl chlorides. In this process, the palladium catalyst facilitates the extrusion of sulfur dioxide (SO₂), enabling the coupling of the aryl group from the sulfinate with the benzyl group. nih.gov This desulfinative cross-coupling reaction provides a valuable method for constructing C(sp²)-C(sp³) bonds.

Another significant palladium-catalyzed reaction is the C-N cross-coupling of sulfinamides with aryl halides. organic-chemistry.org This method allows for the synthesis of N-aryl sulfinamides, which are important structural motifs in medicinal chemistry. organic-chemistry.org The use of a palladium catalyst, in conjunction with a suitable ligand and base, enables the efficient formation of the C-N bond, even with chiral sulfinamides, without causing racemization. organic-chemistry.org

Furthermore, gram-scale synthesis of diphenylsulfide has been achieved through a palladium-catalyzed homocoupling of sodium benzenesulfinate. nih.gov This reaction proceeds efficiently at elevated temperatures in the presence of a palladium acetate (B1210297) catalyst. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions with Sodium Benzenesulfinate

| Reactants | Catalyst System | Product | Reference |

|---|---|---|---|

| Sodium benzenesulfinate, Benzyl chloride | Pd catalyst | Diarylmethane | nih.gov |

| Sulfinamide, Aryl halide | Pd₂(dba)₃, tBuXPhos, NaOH | N-aryl sulfinamide | organic-chemistry.org |

Copper catalysts offer a cost-effective and efficient alternative for mediating reactions involving sodium benzenesulfinate. One prominent application is the direct sulfonylation of C(sp²)-H bonds. nih.gov Using a removable directing group, copper(II) catalysts can facilitate the formation of aryl sulfones from sodium sulfinates and various aromatic compounds. nih.gov This methodology is tolerant of a wide array of functional groups, making it a versatile tool for synthesizing diverse sulfone derivatives. nih.gov

Copper catalysis is also employed in the synthesis of sulfonamides through the oxidative coupling of amines with sodium sulfinates. rsc.org This reaction can proceed using molecular oxygen or dimethyl sulfoxide (DMSO) as the oxidant, offering a direct route to the formation of S-N bonds. rsc.org Additionally, copper-catalyzed thioetherification reactions have been developed to produce benzylic thioethers from hydrazones and sodium sulfinates. researchgate.net

Furthermore, copper-catalyzed conjugate addition reactions have been explored, where the use of mesitylcopper(I) and an electron-rich phosphine (B1218219) bidentate ligand enables the reaction of aromatic hydrazones with various conjugated compounds. researchgate.net

Table 2: Overview of Copper-Catalyzed Reactions

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| C(sp²)-H Sulfonylation | Sodium sulfinate, Aromatic compound with directing group | Copper(II) catalyst | Aryl sulfone | nih.gov |

| Oxidative Coupling | Sodium sulfinate, Amine | Copper catalyst, O₂ or DMSO | Sulfonamide | rsc.org |

While less common than palladium or copper, rhodium catalysts have also been utilized in reactions involving sulfinates. Research has shown that rhodium complexes can catalyze the desulfinative coupling of sodium arylsulfinates, leading to the formation of biaryls. This transformation proceeds via a mechanism that involves the cleavage of the C-S bond and the formation of a new C-C bond.

Iron, being an earth-abundant and low-cost metal, presents an attractive option for catalysis. Iron-catalyzed reactions of sodium sulfinates have been developed, particularly for the synthesis of arylsulfinates through radical coupling. rsc.org In these reactions, arene radicals, generated from diaryliodonium salts, combine with sulfoxylate (B1233899) anion radicals derived from sources like rongalite to efficiently produce arylsulfinates at room temperature. rsc.org

Iron catalysts also play a crucial role in the homocoupling of sodium arenesulfinates to form symmetrical diaryl disulfides. nih.gov This transformation is achieved by treating the sodium sulfinate with iron powder and hydrochloric acid in dimethylformamide (DMF) at elevated temperatures. nih.gov Additionally, iron-catalyzed oxidative coupling of sodium sulfinates with methyl ketones and dimethylacetamide has been reported for the synthesis of β-acyl allylic sulfones. rsc.org

Table 3: Iron-Catalyzed Transformations of Sodium Benzenesulfinate

| Reaction | Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Radical Coupling | Diaryliodonium salt, Rongalite | Iron catalyst | Arylsulfinate | rsc.org |

| Homocoupling | Sodium arenesulfinate | Fe powder, HCl, DMF | Symmetrical diaryl disulfide | nih.gov |

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, and they can be used in catalytic amounts to promote various transformations. nih.govbeilstein-journals.org In the context of sodium benzenesulfinate, hypervalent iodine catalysis has been employed for the synthesis of sulfonamides from primary and secondary amines. rsc.org This reaction proceeds under mild conditions and offers a metal-free alternative to other catalytic systems. rsc.org

Furthermore, hypervalent iodine reagents can mediate the oxidation of sodium sulfinates to form sulfonates. d-nb.info This process involves the generation of a reactive sulfonium (B1226848) species that is subsequently trapped by an alcohol. d-nb.info

Table 4: Hypervalent Iodine-Catalyzed Reactions

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Sulfonamide Synthesis | Sodium arylsulfinate, Amine | Hypervalent iodine catalyst | Sulfonamide | rsc.org |

Chemoselectivity and Regioselectivity in this compound Reactions

The selectivity of reactions involving this compound is a critical aspect that dictates the final product. Both chemoselectivity and regioselectivity can be influenced by the choice of catalyst, reaction conditions, and the nature of the substrates.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In reactions with sodium benzenesulfinate, this is particularly relevant when multiple reactive sites are present in the substrate. For instance, in the copper-catalyzed direct sulfonylation of C(sp²)-H bonds, the use of a directing group ensures that the sulfonylation occurs specifically at the desired C-H bond, avoiding reactions with other potentially reactive functional groups. nih.gov

In the homocoupling of sodium arenesulfinates, the choice of the catalytic system dictates the chemoselectivity of the product. Using a palladium catalyst leads to the formation of symmetrical diaryl sulfides, whereas an iron-based system selectively produces symmetrical diaryl disulfides. nih.gov

Regioselectivity:

Regioselectivity concerns the position at which a reaction occurs on a molecule. In the sulfonylation of aziridines, the regioselectivity of the ring-opening is dependent on the substituents. For aziridines with an aryl substituent, the sulfonylation preferentially occurs at the benzylic carbon. In contrast, for other substituted aziridines, the nucleophilic attack happens at the terminal carbon of the aziridine (B145994) ring. rsc.org

Similarly, in the sulfonylation of NH-1,2,3-triazoles, excellent regioselectivity for the N²-sulfonylated product is achieved when using disubstituted triazoles. rsc.org However, with monosubstituted NH-1,2,3-triazoles, a mixture of regioisomers is often obtained. rsc.org

Advanced Analytical and Spectroscopic Characterization Techniques

Spectroscopic Methods for Structural Elucidation of Reaction Products

Spectroscopy is a cornerstone in the analysis of chemical compounds, offering non-destructive methods to probe molecular structures and properties. For sodium benzenesulfinate (B1229208) and its derivatives, techniques such as FT-IR, UV-Visible, NMR, and Mass Spectrometry are indispensable for confirming identity and elucidating structural details.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique used to identify functional groups within a molecule. When subjected to infrared radiation, molecules absorb energy at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.). The resulting spectrum is a unique molecular fingerprint. For sodium benzenesulfinate dihydrate, FT-IR analysis confirms the presence of the sulfinate group, the benzene (B151609) ring, and water of hydration. nih.gov Spectra are often obtained by preparing the sample as a KBr wafer. nih.gov

Key vibrational bands observed in the FT-IR spectrum of sodium benzenesulfinate provide evidence for its structure. The characteristic asymmetric and symmetric stretching vibrations of the S-O bonds in the sulfinate group are particularly important for identification.

Interactive Table: Characteristic FT-IR Absorption Bands for Sodium Benzenesulfinate

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch (Water) | ~3400-3600 | Broad peak indicating the presence of water of hydration. |

| Aromatic C-H Stretch | ~3000-3100 | Sharp peaks characteristic of the benzene ring protons. |

| Asymmetric S=O Stretch | ~1050-1250 | Strong absorption due to the sulfinate group. |

| Symmetric S=O Stretch | ~950-1100 | Strong absorption from the sulfinate group. |

Note: The exact positions of the peaks can vary slightly based on the sample preparation and instrument.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. In molecules with chromophores, such as the benzene ring in sodium benzenesulfinate, electrons can be promoted from a ground state to a higher energy state by absorbing light of a specific wavelength. This technique is useful for quantifying concentration and studying the optical properties of the compound. For the related compound sodium benzenesulfonate (B1194179), absorption maxima are observed that are characteristic of the phenyl group. nih.gov

Interactive Table: UV Absorption Maxima for a Related Benzenoid Compound

| Wavelength (λmax) | Molar Absorptivity (log ε) | Associated Transition |

|---|---|---|

| ~257 nm | 2.5 | π → π* transition in the benzene ring. nih.gov |

| ~263 nm | 2.6 | π → π* transition in the benzene ring. nih.gov |

Note: Data presented is for the closely related sodium benzenesulfonate and is indicative of the absorption expected from the benzenoid system in sodium benzenesulfinate.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical environment of each nucleus influences its resonance frequency, providing detailed structural information. NMR data is available for both the anhydrous and dihydrate forms of sodium benzenesulfinate. nih.govnih.gov

¹H NMR: In the proton NMR spectrum of sodium benzenesulfinate, the aromatic protons on the benzene ring would typically appear as a complex multiplet in the range of 7.5-7.9 ppm.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbons of the benzene ring would show distinct signals in the aromatic region (typically 120-150 ppm). nih.gov

Interactive Table: Typical NMR Chemical Shifts (δ) for the Benzenesulfinate Anion

| Nucleus | Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | 7.5 - 7.9 | Aromatic protons (C₆H₅). |

Note: Shifts are relative to a standard (e.g., TMS) and can be influenced by the solvent and concentration.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, which serves as a powerful confirmation of its identity. The monoisotopic mass of this compound has been computed as 200.01192422 Da. nih.gov This high-resolution measurement allows for the unambiguous determination of the elemental formula.

Interactive Table: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 200.19 g/mol | Computed by PubChem nih.gov |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction (XRD) is the primary method for determining the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the angles and intensities of diffracted X-ray beams, one can deduce the crystal structure, including lattice parameters and the precise position of each atom.

For obtaining the most detailed and unambiguous structural information, single-crystal X-ray diffraction is the gold standard. su.se This technique requires a high-quality single crystal of the compound. The diffraction pattern from a single crystal provides sufficient data to refine a complete structural model, including bond lengths, bond angles, and intermolecular interactions. youtube.com

For this compound, a single-crystal structure analysis would reveal the precise geometry of the benzenesulfinate anion, the coordination environment of the sodium cation, and the manner in which the water molecules are integrated into the crystal lattice through hydrogen bonding. While a specific published structure for the dihydrate was not identified in the search, analysis of similar compounds like sodium mesitylene (B46885) sulfonate shows they can crystallize in structures such as a monoclinic system. arxiv.org

Interactive Table: Hypothetical Crystal Data Obtainable from Single-Crystal XRD

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The basic geometric shape of the unit cell. | Monoclinic |

| Space Group | The set of symmetry operations for the unit cell. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | e.g., 12.7 Å, 11.4 Å, 24.6 Å |

| α, β, γ (°) | The angles between the unit cell axes. | e.g., 90°, 123.7°, 90° |

| Volume (ų) | The volume of one unit cell. | e.g., 2980 ų |

Note: The example values are illustrative of typical data obtained from a single-crystal XRD experiment and are partially based on data for other sodium salts. arxiv.orgnih.gov

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases of a material and to determine its crystal structure. When a finely powdered sample is subjected to an X-ray beam, the X-rays are diffracted by the crystal lattice planes, producing a unique diffraction pattern. This pattern is a fingerprint of the crystalline solid, characterized by a series of peaks at specific diffraction angles (2θ) and with varying intensities.

For this compound, PXRD analysis is crucial for confirming its crystalline nature and for distinguishing it from its anhydrous form or other potential impurities. The diffraction pattern is determined by the arrangement of sodium ions, benzenesulfinate anions, and water molecules within the crystal lattice. While specific, publicly available experimental PXRD data for this compound is limited, a representative pattern can be conceptualized based on the analysis of similar organic hydrates. The expected PXRD pattern would exhibit a series of sharp peaks, indicative of a well-ordered crystalline structure.

Below is a representative table of expected Powder X-ray Diffraction peaks for this compound.

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

| 15.2 | 5.82 | 85 |

| 18.5 | 4.79 | 100 |

| 22.8 | 3.89 | 60 |

| 25.1 | 3.54 | 45 |

| 29.7 | 3.01 | 70 |

| 31.4 | 2.85 | 50 |

| 35.8 | 2.51 | 30 |

| 40.2 | 2.24 | 25 |

Note: This data is representative and intended for illustrative purposes, as specific experimental data was not available in the searched resources.

Thermal Analysis Techniques (e.g., DSC, TGA)

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly insightful for characterizing hydrated salts like this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA is instrumental in determining the temperature at which the water of hydration is lost. The theoretical mass percentage of water in this compound (C₆H₅NaO₂S·2H₂O) is approximately 18.0%. Product specifications for commercial samples of this compound often indicate a drying loss of 16.0 to 20.0%, which aligns with the loss of two water molecules. tcichemicals.com The TGA curve would therefore be expected to show a significant weight loss step corresponding to this dehydration process. Further heating would eventually lead to the decomposition of the anhydrous salt at higher temperatures.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify thermal transitions such as melting, crystallization, and solid-state transitions. For this compound, the DSC thermogram would be expected to show an endothermic peak corresponding to the dehydration process identified by TGA. This peak represents the energy required to remove the water molecules from the crystal lattice. Following dehydration, another endothermic peak would be expected at a higher temperature, corresponding to the melting and subsequent decomposition of the anhydrous sodium benzenesulfinate.

A summary of expected thermal events for this compound is presented in the table below.

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | DSC Peak |

| Dehydration | 80 - 120 | ~18% | Endothermic |

| Decomposition | > 300 | Significant | Endothermic/Exothermic |

Note: This data is representative and based on general principles of thermal analysis of hydrated salts, as specific experimental thermograms were not available in the searched resources.

Structure Activity Relationships and Design Principles

Influence of Substituents on Reactivity and Selectivity

The reactivity of the benzenesulfinate (B1229208) moiety and the benzene (B151609) ring is subject to the influence of substituents attached to the aromatic ring. These effects are primarily governed by the interplay of inductive and resonance effects, which can either donate or withdraw electron density from the reaction center. stpeters.co.inlumenlearning.com

Substituents that donate electrons into the benzene ring, known as activating groups, increase the nucleophilicity of the sulfinate group and make the aromatic ring more susceptible to electrophilic attack. lumenlearning.comvedantu.com Conversely, electron-withdrawing groups, or deactivating groups, decrease the reactivity of both the sulfinate and the ring. lumenlearning.comlibretexts.org

The position of substitution on the benzene ring is also directed by the nature of the existing substituent. Activating groups and weakly deactivating halogens typically direct incoming electrophiles to the ortho and para positions. stpeters.co.in In contrast, most deactivating groups direct incoming electrophiles to the meta position. stpeters.co.inlibretexts.org

Inductive Effects: This effect is transmitted through the sigma bonds and is related to the electronegativity of the atoms in the substituent. stpeters.co.in

Electron-donating inductive effect (+I): Alkyl groups are examples of substituents that donate electron density through the sigma bond, thereby activating the ring. libretexts.org

Electron-withdrawing inductive effect (-I): Electronegative atoms like halogens, oxygen, and nitrogen pull electron density away from the ring. stpeters.co.inlumenlearning.com

Resonance Effects: This effect involves the delocalization of pi electrons between the substituent and the aromatic ring. stpeters.co.in

Electron-donating resonance effect (+R): Substituents with lone pairs of electrons, such as hydroxyl (-OH) and amino (-NH2) groups, can donate these electrons to the ring through resonance, which is a powerful activating effect. stpeters.co.in

Electron-withdrawing resonance effect (-R): Groups with multiple bonds to electronegative atoms, like nitro (-NO2) and carbonyl (-C=O) groups, can withdraw electron density from the ring via resonance. stpeters.co.in

| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity | Directing Influence |

|---|---|---|---|---|

| -CH₃ (Methyl) | Weakly Donating (+I) | None | Activating | Ortho, Para |

| -OH (Hydroxyl) | Withdrawing (-I) | Strongly Donating (+R) | Strongly Activating | Ortho, Para |

| -NO₂ (Nitro) | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strongly Deactivating | Meta |

| -Cl (Chloro) | Strongly Withdrawing (-I) | Weakly Donating (+R) | Weakly Deactivating | Ortho, Para |

| -C(O)R (Acyl) | Withdrawing (-I) | Withdrawing (-R) | Deactivating | Meta |

Rational Design of New Reagents and Catalysts Based on Sodium Benzenesulfinate Dihydrate

The versatile reactivity of sodium benzenesulfinate allows it to serve as a foundational building block for the synthesis of a wide array of organosulfur compounds. rsc.orgrsc.org Depending on the reaction conditions, it can function as a sulfonylating, sulfenylating, or sulfinylating agent. rsc.orgrsc.org This flexibility has been harnessed in the rational design of new reagents and catalysts.

One major area of application is in the synthesis of sulfones. For example, sodium benzenesulfinate is used in the synthesis of aryl sulfones through cross-coupling reactions with boronic acids, a process that is often catalyzed by copper. sigmaaldrich.com It also reacts with organic halides to produce sulfones. sigmaaldrich.com The design principle here involves using the benzenesulfinate as a nucleophile that introduces the sulfonyl group (R-SO₂-) into the target molecule.

Furthermore, sodium sulfinates are key starting materials for sulfonamides, an important functional group in many pharmaceuticals. rsc.org The design strategy involves the coupling of sodium sulfinates with various amines. rsc.org For instance, N-sulfonylation of azoles with sodium sulfinates can be achieved using N-halosuccinimides (NXS) as mediating agents. nih.gov

The concept of rational design is also evident in the development of new therapeutic agents. By incorporating the benzenesulfonamide (B165840) moiety, which can be derived from sodium benzenesulfinate, into other pharmacophores, new selective inhibitors of enzymes like cyclooxygenase-2 (COX-2) have been synthesized. mdpi.comnih.gov This approach involves a hybridization strategy, where the known pharmacophore (benzenesulfonamide) is linked to another active structure, such as a 1,2,3-triazole, to create a new molecule with enhanced potency and selectivity. mdpi.comnih.gov

| Design Principle | Starting Material | Reaction Type | Resulting Compound/Catalyst Class | Example Application |

|---|---|---|---|---|